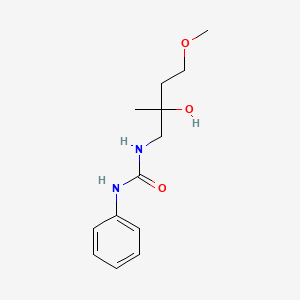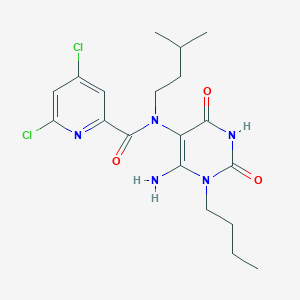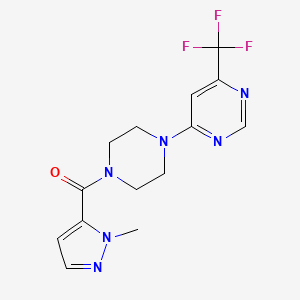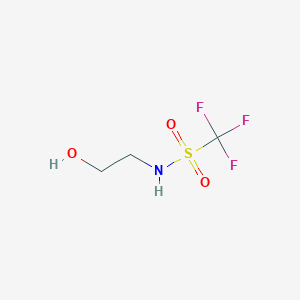
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is also known as HMBP and is synthesized by the reaction of 4-methoxy-2-methyl-2-butanone with phenyl isocyanate.
Applications De Recherche Scientifique
Crystallographic Studies
Crystallographic studies have utilized compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea, exploring their structural properties. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals interactions that form chains along the a-axis direction, providing insights into the arrangement of such molecules (Kang, Kim, Kwon, & Kim, 2015).
Catalytic Reactions
Research on catalytic reactions has shown the efficiency of certain complexes in methoxycarbonylation of alkynes, leading to the formation of esters and diesters. This illustrates the potential for chemical synthesis processes involving complex organic compounds similar to this compound (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as Adda, a unique C20 amino acid in cyanobacterial hepatotoxins, demonstrates the complex synthetic pathways that can lead to bioactive molecules. This is relevant for understanding the synthesis and applications of complex urea derivatives in biomedical research (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Biodegradation Studies
Studies on the biodegradation of phenylurea compounds, such as isoproturon by soil bacteria, offer insights into the environmental fate and degradation pathways of these chemicals. Understanding the microbial degradation of phenylurea derivatives is crucial for assessing their environmental impact and potential for bioremediation (Sørensen, Ronen, & Aamand, 2001).
Polymer Research
The development of polyhydroxyalkanoates (PHAs) for medical devices and tissue engineering showcases the versatility of organic compounds in creating biodegradable polymers. Research into PHAs and related materials could encompass compounds like this compound for novel applications in biomaterials (Chen & Wu, 2005).
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQLTRJWNBTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)


![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

